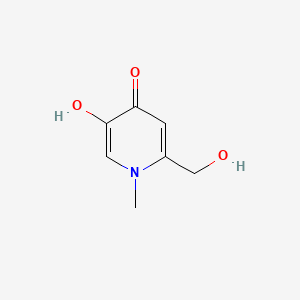

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

概要

説明

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, also known as Deferiprone, is a synthetic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. It is primarily used as a medication to treat iron overload caused by blood transfusions in people with thalassemia. The compound is known for its iron-chelating properties, which make it effective in binding and removing excess iron from the body.

準備方法

The synthesis of 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves several steps. One common method includes the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) . This reaction leads to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . The industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves similar reaction conditions and reagents.

化学反応の分析

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with nucleophiles like thioureas and alkyl mercaptans . Major products formed from these reactions include derivatives with modified functional groups, enhancing the compound’s biological activity and stability.

科学的研究の応用

Iron Chelation Therapy

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is extensively studied for its efficacy as an iron chelator. It demonstrates a higher selectivity for iron ions compared to other chelators like deferiprone, enhancing its potential efficacy in clinical applications .

Table 1: Comparative Iron Chelation Properties

| Chelator Name | Selectivity for Iron | Mechanism of Action |

|---|---|---|

| Deferiprone | Moderate | Forms stable complexes with iron |

| This compound | High | Forms stable complexes with enhanced binding affinity |

Antioxidant Activity

The compound exhibits antioxidant properties by reducing oxidative stress in biological systems. Its ability to bind free iron prevents the generation of ROS, which are implicated in various pathological conditions .

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell cycle regulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Anticancer Evaluation

In vitro assays demonstrated that the compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis. The study highlighted its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Animal model studies revealed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential application in inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Deferiprone | Hydroxypyridinone | Iron chelation |

| 1,2-Dimethyl-3-hydroxypyrid-4-one | Hydroxypyridinone | Antioxidant properties |

| Hydroxypyridinones with enhanced chelation properties | Hydroxypyridinone | Anticancer and antimicrobial activities |

作用機序

The mechanism of action of 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its ability to bind to iron ions, forming stable complexes that can be excreted from the body. The compound targets iron ions in the bloodstream and tissues, preventing the accumulation of excess iron and reducing the risk of iron-related toxicity . The molecular pathways involved in this process include the formation of iron-chelate complexes, which are then transported to the kidneys for excretion.

類似化合物との比較

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is unique compared to other iron-chelating agents due to its specific structure and properties. Similar compounds include 1,2-dimethyl-3-hydroxypyrid-4-one (L1) and derivatives of kojic and comenic acid . While these compounds also exhibit iron-chelating properties, this compound is distinguished by its hydrophilic character and lower toxicity, making it a safer and more effective option for treating iron overload disorders .

生物活性

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, commonly known as Deferiprone, is a synthetic compound primarily recognized for its iron-chelating properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C7H9NO3

- Molecular Weight : 155.15 g/mol

- CAS Number : 70033-59-9

The compound features a pyridinone structure that allows it to effectively bind iron ions, thus facilitating their excretion from the body. This property is crucial in treating conditions such as thalassemia, where excess iron accumulation poses significant health risks.

The primary mechanism of action of this compound involves:

- Iron Binding : The compound forms stable complexes with iron ions, preventing their accumulation in tissues.

- Chelation : By chelating iron, it reduces oxidative stress associated with free iron in the body.

- Excretion : The iron-chelate complex is excreted through urine, effectively lowering body iron levels.

1. Iron Chelation and Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital in combating oxidative stress. Research indicates that it can scavenge free radicals and reduce lipid peroxidation products such as malondialdehyde (MDA) .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized analogs have shown promising activity against Leishmania major, with IC50 values indicating effective inhibition of both amastigote and promastigote forms of the parasite .

3. Anticancer Potential

Recent investigations into the anticancer potential of this compound derivatives have revealed promising results against glioma cell lines (HT1080 and U87). One derivative exhibited an IC50 of 1.43 μM against HT1080 cells, indicating potent anti-proliferative effects .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Activity Type | IC50 Values (μM) | Notes |

|---|---|---|---|

| Deferiprone | Iron Chelation | - | Effective in treating iron overload |

| Compound 4a | Anticancer (Glioma) | 1.43 (HT1080) | Significant anti-proliferative activity |

| Sb(III) Complexes | Antileishmanial | 5.5 (amastigote) | Effective against Leishmania major |

| Hydroxypyridinones | Antioxidant | - | Exhibits radical scavenging ability |

Case Study 1: Thalassemia Treatment

In clinical settings, Deferiprone has been used to manage iron overload in thalassemia patients resulting from repeated blood transfusions. A study showed that patients receiving Deferiprone had significantly lower serum ferritin levels compared to those on other chelation therapies.

Case Study 2: Glioma Cell Inhibition

A series of novel derivatives were synthesized and evaluated for their anti-glioma activity. Compound 4a demonstrated a remarkable inhibitory effect on glioma cell proliferation and migration, suggesting potential as a therapeutic agent in cancer treatment .

特性

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-3-7(11)6(10)2-5(8)4-9/h2-3,9,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATJWQRIODISIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220318 | |

| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70033-59-9 | |

| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070033599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。